molecular formula C23H32N6O2 B2941996 3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione CAS No. 879758-50-6

3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

Cat. No. B2941996
CAS RN: 879758-50-6
M. Wt: 424.549
InChI Key: VRDTUNXRXWQYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications

Antimycobacterial Activity

A series of purine linked piperazine derivatives were synthesized to identify potent inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt the biosynthesis of peptidoglycan, showed promising antimycobacterial activity, with several analogues exhibiting greater potencies relative to current clinical drugs like Ethambutol. Computational molecular docking analysis supported these findings by modeling strong interactions with MurB, a key enzyme in the bacterial cell wall synthesis pathway, thus providing a foundation for future development of preclinical agents against tuberculosis (Konduri et al., 2020).

Cardiovascular Activity

Research into the cardiovascular effects of 8-alkylamino substituted derivatives of piperazine-diones revealed that certain compounds, notably those with 8-(2-morpholin-4-yl-ethylamino) substituent, displayed significant prophylactic antiarrhythmic activity. Additionally, some derivatives showed a hypotensive activity, underscoring the potential of these compounds in cardiovascular therapeutics. These findings indicate the compounds' weak affinity for alpha1- and alpha2-adrenoreceptors, suggesting a nuanced interaction with cardiovascular system regulators (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

A study on the antihistaminic activity of certain purine-2,6-dione derivatives showed that some compounds effectively inhibited histamine-induced bronchospasm and passive cutaneous anaphylaxis, suggesting their potential as antihistamines. The research highlighted the importance of the (phenylthio)propyl group in enhancing antihistaminic activity, with some compounds proceeding to clinical trials due to their promising pharmacological profile (Pascal et al., 1985).

Psychotropic Potential

Investigations into arylpiperazine derivatives of purine-2,6-diones aimed at identifying potential psychotropic agents. The study designed new series of compounds as potential ligands for serotonin receptors, with some displaying antidepressant and anxiolytic-like activities in animal models. This research underscores the therapeutic potential of these derivatives in treating psychiatric disorders (Chłoń-Rzepa et al., 2013).

Antiviral Activity

Diketopiperazine derivatives isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328 exhibited modest antiviral activity against influenza A (H1N1) virus, highlighting the potential of natural and synthetic piperazine derivatives in developing antiviral agents. This study contributes to the ongoing search for novel antiviral compounds from marine sources (Wang et al., 2013).

properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-16(2)9-10-29-19-20(26(4)23(31)25-21(19)30)24-22(29)28-13-11-27(12-14-28)15-18-8-6-5-7-17(18)3/h5-8,16H,9-15H2,1-4H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDTUNXRXWQYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-7-(3-methylbutyl)-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione

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